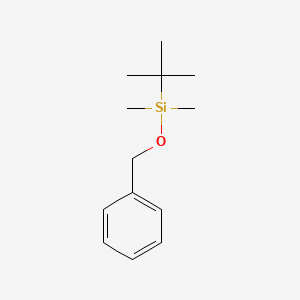
Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)-, also known by its chemical formula C13H22OSi, is a specialized organosilicon compound. It is characterized by the presence of a silicon atom bonded to a phenylmethoxy group, a dimethyl group, and a tert-butyl group. This compound is utilized in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- typically involves the reaction of phenylmethanol with tert-butyl(dimethyl)silane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
PhCH2OH+(CH3)2Si(t-Bu)→PhCH2OSi(CH3)2(t-Bu)
Industrial Production Methods
In industrial settings, the production of Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with altered substituents.
Substitution: Compounds with different functional groups replacing the phenylmethoxy group.
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds and is used in catalysis and material science.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. This property is exploited in catalysis, where the compound acts as a catalyst or a catalyst precursor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, chloro(1,1-dimethylethyl)dimethyl-: This compound has a similar structure but contains a chlorine atom instead of a phenylmethoxy group.
Silane, (1,1-dimethylethyl)dimethyl(tetratriacontyl)-: This compound has a long alkyl chain instead of a phenylmethoxy group.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
53172-91-1 |
|---|---|
Formule moléculaire |
C13H22OSi |
Poids moléculaire |
222.40 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-phenylmethoxysilane |
InChI |
InChI=1S/C13H22OSi/c1-13(2,3)15(4,5)14-11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
Clé InChI |
ADJGQDWJHKPZGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)


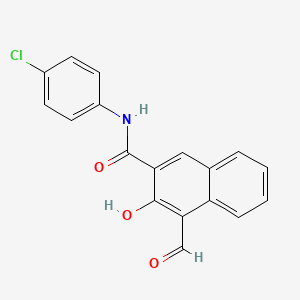

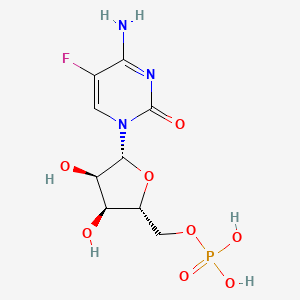
![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
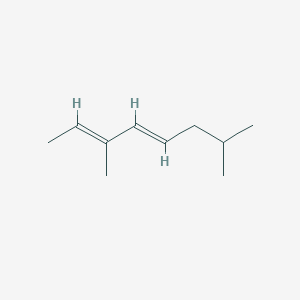
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
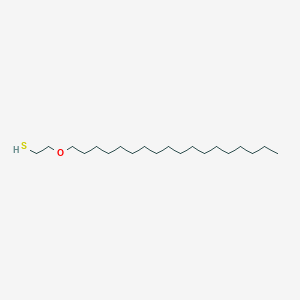
![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)

![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
